molecular formula C20H22N2O3 B355745 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid CAS No. 925188-32-5

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid

Cat. No.: B355745
CAS No.: 925188-32-5
M. Wt: 338.4g/mol
InChI Key: JFEINSDICLRSEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid typically involves the reaction of 1-benzyl-4-piperidinylamine with a benzoic acid derivative under specific conditions. One common method includes the use of coupling reagents to facilitate the formation of the amide bond between the piperidine and benzoic acid components .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is unique due to its combination of a piperidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in research and industry .

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(17-8-4-5-9-18(17)20(24)25)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEINSDICLRSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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